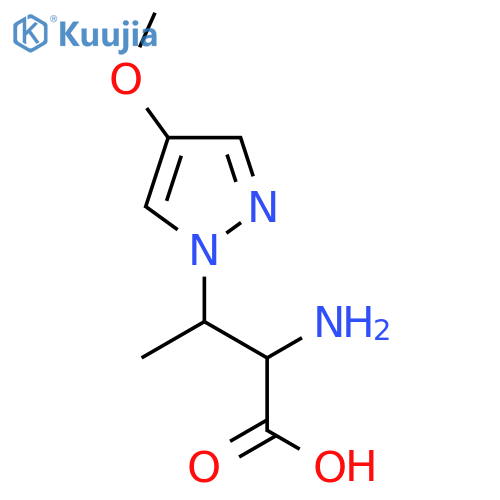Cas no 1995955-43-5 (2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid)

1995955-43-5 structure
商品名:2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid
- EN300-1124004
- 1995955-43-5
-
- インチ: 1S/C8H13N3O3/c1-5(7(9)8(12)13)11-4-6(14-2)3-10-11/h3-5,7H,9H2,1-2H3,(H,12,13)
- InChIKey: QDOGNGLUWJTYHS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=NN(C=1)C(C)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 199.09569129g/mol
- どういたいしつりょう: 199.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
- トポロジー分子極性表面積: 90.4Ų
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124004-0.1g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
| Enamine | EN300-1124004-0.05g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
| Enamine | EN300-1124004-0.25g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
| Enamine | EN300-1124004-10.0g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 10g |
$7435.0 | 2023-06-09 | ||
| Enamine | EN300-1124004-5g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 5g |
$4309.0 | 2023-10-26 | |
| Enamine | EN300-1124004-1.0g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 1g |
$1729.0 | 2023-06-09 | ||
| Enamine | EN300-1124004-2.5g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
| Enamine | EN300-1124004-1g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 1g |
$1485.0 | 2023-10-26 | |
| Enamine | EN300-1124004-10g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 10g |
$6390.0 | 2023-10-26 | |
| Enamine | EN300-1124004-5.0g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 5g |
$5014.0 | 2023-06-09 |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1995955-43-5 (2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid) 関連製品
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
